Cas no 1999-38-8 ((2R)-2-(2-aminoacetamido)pentanoic acid)

(2R)-2-(2-aminoacetamido)pentanoic acid is a chiral non-proteinogenic amino acid derivative featuring a pentanoic acid backbone with an aminoacetamido substituent at the α-position. Its stereospecific (R)-configuration ensures precise molecular interactions, making it valuable in peptide synthesis and medicinal chemistry research. The compound’s structural versatility allows for incorporation into modified peptides or as a building block for bioactive molecules. Its dual functional groups (amino and carboxyl) enable selective modifications, facilitating applications in drug design and biochemical studies. High purity and well-defined stereochemistry ensure reproducibility in synthetic pathways. This compound is particularly useful for investigating enzyme-substrate interactions or developing chiral catalysts.
(2R)-2-(2-aminoacetamido)pentanoic acid structure
1999-38-8 structure
商品名:(2R)-2-(2-aminoacetamido)pentanoic acid
CAS番号:1999-38-8
MF:C7H14N2O3
メガワット:174.19766
MDL:MFCD20642805
CID:908814
PubChem ID:1551328

(2R)-2-(2-aminoacetamido)pentanoic acid 化学的及び物理的性質

名前と識別子

    • 2-[(2-aminoacetyl)amino]pentanoic acid
    • (S)-methyl 2-(2-aminoacetamido)propanoate hydrochloride
    • glycyl-(S)-alanine methyl ester hydrochloride
    • glycyl-L-alaninemethylester hydrochloride
    • Glycyl-L-alaninmethylester-hydrochlorid
    • GLYCYL-L-ALANYL-L-METHYL ESTER HYDROCHLORIDE
    • GLYCYL-L-ANANYL-L-METHYLESTER HYDROCHLORIDE
    • Gly-L-AlaOMe*HCl
    • N-glycyl-D-norvaline
    • N-glycyl-L-alanine meth
    • N-Glycyl-L-alanin-methylester, Hydrochlorid
    • REF DUPL: H-Gly-Ala-OMe HCl
    •  
    • (2R)-2-(2-aminoacetamido)pentanoic acid
    • 1999-38-8
    • DTXSID701316059
    • Glycyl-D-norvaline
    • EN300-872508
    • MDL: MFCD20642805
    • インチ: InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1
    • InChIKey: JXIQKLAZYWZTRA-RXMQYKEDSA-N
    • ほほえんだ: CCCC(C(=O)O)NC(=O)CN

計算された属性

  • せいみつぶんしりょう: 174.10052
  • どういたいしつりょう: 174.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.8
  • トポロジー分子極性表面積: 92.4Ų

じっけんとくせい

  • PSA: 92.42

(2R)-2-(2-aminoacetamido)pentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-872508-5.0g
(2R)-2-(2-aminoacetamido)pentanoic acid
1999-38-8 95.0%
5.0g
$1821.0 2025-03-21
Enamine
EN300-872508-10.0g
(2R)-2-(2-aminoacetamido)pentanoic acid
1999-38-8 95.0%
10.0g
$2701.0 2025-03-21
Enamine
EN300-872508-0.05g
(2R)-2-(2-aminoacetamido)pentanoic acid
1999-38-8 95.0%
0.05g
$528.0 2025-03-21
Enamine
EN300-872508-0.1g
(2R)-2-(2-aminoacetamido)pentanoic acid
1999-38-8 95.0%
0.1g
$553.0 2025-03-21
Enamine
EN300-872508-2.5g
(2R)-2-(2-aminoacetamido)pentanoic acid
1999-38-8 95.0%
2.5g
$1230.0 2025-03-21
Enamine
EN300-872508-10g
(2R)-2-(2-aminoacetamido)pentanoic acid
1999-38-8
10g
$2701.0 2023-09-01
Enamine
EN300-872508-5g
(2R)-2-(2-aminoacetamido)pentanoic acid
1999-38-8
5g
$1821.0 2023-09-01
Enamine
EN300-872508-0.5g
(2R)-2-(2-aminoacetamido)pentanoic acid
1999-38-8 95.0%
0.5g
$603.0 2025-03-21
Enamine
EN300-872508-1.0g
(2R)-2-(2-aminoacetamido)pentanoic acid
1999-38-8 95.0%
1.0g
$628.0 2025-03-21
Enamine
EN300-872508-0.25g
(2R)-2-(2-aminoacetamido)pentanoic acid
1999-38-8 95.0%
0.25g
$579.0 2025-03-21

(2R)-2-(2-aminoacetamido)pentanoic acid 関連文献

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(2R)-2-(2-aminoacetamido)pentanoic acidに関する追加情報

Research Brief on (2R)-2-(2-aminoacetamido)pentanoic acid (CAS: 1999-38-8): Recent Advances and Applications

(2R)-2-(2-aminoacetamido)pentanoic acid (CAS: 1999-38-8) is a chiral amino acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in drug development, peptide synthesis, and as a building block for bioactive molecules. Recent studies have focused on its synthesis, biological activity, and therapeutic potential, making it a subject of interest for researchers in the field.

One of the key areas of research involving (2R)-2-(2-aminoacetamido)pentanoic acid is its role in peptide modification and drug design. The compound's chiral center and functional groups make it a versatile intermediate for the synthesis of peptidomimetics and other bioactive compounds. Recent publications have highlighted its use in the development of novel antimicrobial agents, where its incorporation into peptide sequences has shown enhanced activity against resistant bacterial strains. Additionally, its potential as a modulator of enzyme activity has been investigated, with promising results in preclinical models.

In terms of synthesis, recent advancements have focused on optimizing the production of (2R)-2-(2-aminoacetamido)pentanoic acid to improve yield and purity. Green chemistry approaches, including enzymatic synthesis and solvent-free reactions, have been explored to reduce environmental impact and enhance scalability. These methods not only address the growing demand for sustainable chemical processes but also ensure the compound's suitability for pharmaceutical applications where high purity is critical.

The biological evaluation of (2R)-2-(2-aminoacetamido)pentanoic acid has revealed its potential in targeting specific pathways involved in inflammation and cancer. Studies have demonstrated its ability to inhibit key enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs), which are implicated in disease progression. Furthermore, its incorporation into drug delivery systems has been explored to enhance bioavailability and target specificity, offering new avenues for therapeutic intervention.

In conclusion, (2R)-2-(2-aminoacetamido)pentanoic acid (CAS: 1999-38-8) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Recent studies underscore its potential in drug development, peptide engineering, and sustainable synthesis. Continued research into its mechanisms of action and therapeutic applications is expected to yield further insights and innovations in the field.

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